molecular formula C18H19N5O3 B2724930 5-amino-N-(2,4-dimethoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951893-42-8

5-amino-N-(2,4-dimethoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2724930
CAS RN: 951893-42-8
M. Wt: 353.382
InChI Key: ROCVGTGKKDCSDX-UHFFFAOYSA-N
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Description

5-amino-N-(2,4-dimethoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide, also known as DATC, is a chemical compound that has gained attention in scientific research due to its potential in various fields.

Scientific Research Applications

Synthesis of Biologically Active Compounds

One significant application involves the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates to create triazole-based scaffolds. These compounds are pivotal for the development of peptidomimetics and other biologically active compounds, leveraging the triazole scaffold's versatility. The prepared amino acids have been utilized to produce triazole-containing dipeptides and molecules active as HSP90 inhibitors, showcasing the method's potential for generating compounds with significant biological activity (Ferrini et al., 2015).

Antimicrobial and Anti-inflammatory Properties

Triazole derivatives have been synthesized and assessed for their antimicrobial activities, demonstrating the compound's utility in developing new antimicrobial agents. Some synthesized compounds showed good to moderate activities against test microorganisms, indicating the potential of triazole-based molecules in treating infections (Bektaş et al., 2007). Additionally, novel pyrazole derivatives, including those with dimethoxyphenyl groups, were synthesized as potential antiinflammatory agents, showcasing minimum ulcerogenic activity and emphasizing the compound's relevance in developing safer anti-inflammatory medications (El‐Hawash & El-Mallah, 1998).

Potential Anticancer Applications

The synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives highlights the compound's application in cancer research. These derivatives have been evaluated on the MCF-7 breast cancer cell line, with some showing cytotoxic effects, suggesting the compound's potential as a framework for developing anticancer agents. Notably, one derivative demonstrated significant activity, indicating the effectiveness of incorporating ferrocenylmethyl amino acid and fluorinated benzene-carboxamide moieties in anticancer drug design (Butler et al., 2013).

properties

IUPAC Name

5-amino-N-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-11-6-4-5-7-14(11)23-17(19)16(21-22-23)18(24)20-13-9-8-12(25-2)10-15(13)26-3/h4-10H,19H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCVGTGKKDCSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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